4-bromo-N,N-dimethylpyridin-2-amine
Overview
Description
“4-bromo-N,N-dimethylpyridin-2-amine” is a chemical compound with the molecular formula C7H9BrN2 . It is a key intermediate in the synthesis of certain potent inhibitors . It is also used as a catalyst for acylation reactions .
Synthesis Analysis
The synthesis of “4-bromo-N,N-dimethylpyridin-2-amine” involves various chemical reactions. It is a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .Molecular Structure Analysis
The molecular structure of “4-bromo-N,N-dimethylpyridin-2-amine” is represented by the linear formula C7H9BrN2 . The molecular weight of this compound is 201.07 .Chemical Reactions Analysis
“4-bromo-N,N-dimethylpyridin-2-amine” is involved in various chemical reactions. For instance, it is used as a catalyst in acylation reactions . It is also a key intermediate in the synthesis of certain inhibitors .Physical And Chemical Properties Analysis
“4-bromo-N,N-dimethylpyridin-2-amine” is a solid substance . It has a molecular weight of 201.07 . The compound is stored in a dark place, sealed in dry, at 2-8°C .Scientific Research Applications
Selective Oxidation of Methyl Aromatics
4-bromo-N,N-dimethylpyridin-2-amine, when used as a catalyst in combination with benzyl bromide, has been developed for the selective oxidation of methyl aromatics . This process is fundamental in the chemical industry, where the oxidation products serve as versatile building blocks in the manufacture of plastics, synthetic fibers, pharmaceuticals, and perfumes .
Catalysis in Organic Synthesis
This compound has shown to be an effective catalyst in various organic synthesis reactions, including esterification, amide formation, and protecting functional groups . Its use can streamline these processes, making them more efficient and potentially more environmentally friendly.
Ionic Liquids Synthesis
4-bromo-N,N-dimethylpyridin-2-amine based ionic liquids have been synthesized and evaluated for their physical properties via molecular dynamics simulations . These ionic liquids have applications as catalysts for Fischer indole and 1H-tetrazole synthesis, contributing to greener alternatives in organic synthesis .
Internal Standard for Analytical Chemistry
The compound is utilized as an internal standard in the determination of iodine present in various forms, such as iodide in pharmaceuticals, iodate in iodized table salt, and covalently bound to organic compounds in food items like milk and vegetables . This application is crucial for ensuring the quality and safety of consumer products.
Cyanoethoxycarbonylation of Aldehydes
It has been successfully employed as a catalyst for the cyanoethoxycarbonylation of aromatic and aliphatic aldehydes at room temperature under solvent-free conditions . This method is noted for its simplicity and environmental friendliness, producing ethylcyanocarbonates in excellent yields.
Organocatalysis
4-bromo-N,N-dimethylpyridin-2-amine exhibits higher catalytic activity than other pyridine analogues in organocatalysis . It has been used for the selective oxidation of methyl aromatics with molecular oxygen, showcasing its potential in metal-free oxidation processes .
Safety and Hazards
The safety information for “4-bromo-N,N-dimethylpyridin-2-amine” includes several hazard statements: H302-H312-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
It is commonly used as an intermediate in the pharmaceutical industry for the synthesis of various drugs .
Mode of Action
As an intermediate in drug synthesis, it likely interacts with its targets to induce changes that contribute to the therapeutic effects of the final drug product .
Biochemical Pathways
As an intermediate, its role in biochemical pathways would largely depend on the specific drug it is being used to synthesize .
Result of Action
As an intermediate in drug synthesis, its effects would be seen in the activity of the final drug product .
Action Environment
The action, efficacy, and stability of 4-bromo-N,N-dimethylpyridin-2-amine can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability .
properties
IUPAC Name |
4-bromo-N,N-dimethylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZMXPYRQCDFCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634097 | |
Record name | 4-Bromo-N,N-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
946000-27-7 | |
Record name | 4-Bromo-N,N-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.